molecular formula C19H21F2N3O3S B2530902 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899967-82-9

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2530902
CAS No.: 899967-82-9
M. Wt: 409.45
InChI Key: USRVRAQFYFUTBN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule characterized by a piperazine core flanked by fluorinated aryl systems and a unique sulfonamide ethyl linker. This structure integrates key pharmacophoric elements recognized in medicinal chemistry, including the 4-fluorobenzylpiperazine moiety, which is established as a critical feature for potent inhibition of enzymes like tyrosinase . The piperazine ring is a privileged scaffold in drug discovery, contributing to favorable physicochemical properties and enabling diverse interactions with biological targets, as evidenced by its presence in numerous FDA-approved therapeutics across various classes . The strategic incorporation of fluorine atoms enhances metabolic stability, membrane permeability, and binding affinity. Preliminary research value for this compound is high due to its structural relationship to several bioactive classes. Piperazine-based compounds demonstrate a broad spectrum of therapeutic activities, including antiviral , anticancer , and enzyme inhibitory applications . Specifically, the 4-fluorobenzylpiperazine unit has been identified as a key pharmacophore for potent tyrosinase inhibition, with derivatives showing activities up to 100-fold greater than the reference standard kojic acid . Furthermore, disubstituted benzene-sulfonamide derivatives sharing structural similarities with the core of this molecule have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting metabolism-dependent cancers . Researchers can explore this compound as a novel chemical tool for probing enzyme function or cellular pathways related to these areas. Its mechanism of action is anticipated to involve targeted protein interaction, potentially as a competitive enzyme inhibitor, given the established binding modes of analogous structures within catalytic sites . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVRAQFYFUTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Drug Development

Research indicates that 4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has been studied as a potential pharmacophore in drug design. Its ability to interact with specific receptors or enzymes makes it a candidate for developing treatments for various diseases, particularly those involving neurotransmitter systems.

Neuropharmacology

The compound has shown promise in modulating dopamine receptor activity, particularly targeting the D3 receptor subtype. This selectivity is significant for developing treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Studies have demonstrated that structural variations in piperazine derivatives can lead to enhanced selectivity and potency against these receptors.

Cancer Research

Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer properties through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide moiety may interact with various enzymes involved in tumor growth, making it a subject of interest in oncology research.

Case Studies

Several case studies have explored the applications of this compound:

  • Dopamine Receptor Interaction : A study highlighted its selective binding to D3 receptors over D2 receptors, demonstrating its potential in treating disorders related to dopamine dysregulation.
  • Enzyme Inhibition : Research indicated that the compound could inhibit enzymes involved in neurotransmitter metabolism, potentially leading to altered dopamine levels and therapeutic effects.

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it has been studied as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Variations in Piperazine Substituents

The piperazine ring’s substituents significantly influence receptor selectivity and potency. Key analogues include:

Compound Name CAS Molecular Formula Substituent on Piperazine Pharmacological Activity Reference
Target Compound 27226-92-2 C₁₉H₂₁F₂N₃O 4-Fluorophenyl Undisclosed (structural similarity suggests CNS receptor modulation)
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 27227-14-1 C₂₀H₂₃FN₂O₂ 2-Methoxyphenyl Likely dopaminergic/serotonergic activity (structural analog of D3 receptor ligands)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide 897613-53-5 C₂₂H₂₈FN₃O₄S 2-Fluorophenyl + isopropoxybenzamide Unknown (sulfonyl linkage may enhance bioavailability)
S-14506 (4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochloride) N/A C₂₄H₂₆FN₃O₂·HCl 7-Methoxynaphthalen-1-yl Potent 5-HT₁A agonist (pKi = 9.0 for 5-HT₁A vs. <6.0 for 5-HT₃)

Key Insight : The 4-fluorophenyl group in the target compound may confer moderate selectivity for dopamine D3 or 5-HT receptors, whereas bulkier substituents like 7-methoxynaphthalenyl (S-14506) enhance 5-HT₁A affinity .

Modifications in the Benzamide Moiety

The benzamide group’s substitution pattern affects solubility and binding:

Compound Name Benzamide Substituent Additional Features Activity Notes Reference
Target Compound 4-Fluoro Sulfonylethyl linker Likely CNS activity
4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide 4-Thiophen-3-yl Ethoxyethyl linker Dopamine D3 receptor ligand (synthesis yield: 61%)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide 2,4-Difluorophenyl Pyridinecarboxamide Herbicidal (commercial use: diflufenican)

Key Insight : The 4-fluoro substitution in the benzamide is common in CNS-targeted compounds, while thiophen-3-yl or pyridinecarboxamide groups diversify applications (e.g., herbicides) .

Sulfonyl vs. Non-Sulfonyl Linkers

The sulfonylethyl group in the target compound distinguishes it from ether or alkyl-linked analogues:

Compound Name Linker Type Molecular Weight Pharmacokinetic Implications Reference
Target Compound Sulfonylethyl 345.4 Enhanced polarity and metabolic stability
4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide Ethyl + furan 411.4 Increased lipophilicity (furan moiety)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Sulfonylacetamide 391.4 Tosyl group improves solubility

Biological Activity

4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound classified as a benzamide derivative. Its structural complexity, featuring a fluorine atom, sulfonyl group, and piperazine ring, suggests significant potential for biological activity. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C18H21F2N3O4S\text{C}_{18}\text{H}_{21}\text{F}_2\text{N}_3\text{O}_4\text{S}

Structural Features:

  • Fluoro Group : Enhances lipophilicity and binding affinity.
  • Sulfonyl Group : Increases solubility and may influence receptor interactions.
  • Piperazine Ring : Provides structural stability and potential for interaction with biological targets.

Research indicates that this compound interacts with specific receptors or enzymes, inhibiting their activity. The presence of the piperazine component is crucial for enhancing binding affinity towards these targets, thereby contributing to its pharmacological properties.

Biological Activity

The compound has shown promise in various biological assays:

  • Antitumor Activity : In vitro studies suggest that derivatives of similar piperazine compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. One study reported that structurally similar compounds showed selective inhibition against HDAC3, suggesting a potential therapeutic role in cancer treatment .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial activities against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Chen et al. (2020) Investigated HDAC inhibition; reported significant tumor growth inhibition in xenograft models.
ResearchGate Study (2007) Evaluated antimicrobial efficacy; showed promising results against Gram-positive bacteria.
PubMed Central (2021) Assessed enzyme inhibition; identified competitive inhibitors with low micromolar IC50 values.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide)Lacks sulfonyl groupDifferent pharmacological profile
4-fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide)Contains methoxynaphthalene groupVariability in receptor interaction
4-fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide)Chlorine substitution instead of fluorinePotentially altered biological activity

Q & A

Q. Q1. What are the key structural features influencing the compound’s pharmacological activity?

The compound’s activity is attributed to its fluorophenyl-piperazine-sulfonyl-ethyl-benzamide scaffold. The para-fluoro groups enhance metabolic stability and receptor binding affinity, while the piperazine-sulfonyl-ethyl linker modulates solubility and pharmacokinetics. Substitutions on the benzamide or piperazine moieties (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) alter target specificity, as shown in comparative SAR studies .

Q. Methodological Insight :

  • Use molecular docking to predict interactions with serotonin (5-HT1A) or dopamine receptors.
  • Validate binding via radioligand displacement assays (e.g., using tritiated analogs) .

Q. Q2. What synthetic routes are optimal for producing high-purity batches?

A multi-step synthesis is typical:

Piperazine sulfonylation : React 4-(4-fluorophenyl)piperazine with ethylsulfonyl chloride.

Benzamide coupling : Attach 4-fluorobenzoyl chloride to the sulfonylated intermediate under basic conditions (e.g., K2CO3/DMF).

Purification : Employ reverse-phase HPLC (acetonitrile/water gradients) or column chromatography (silica gel, CH2Cl2/MeOH) to achieve >95% purity .

Q. Critical Considerations :

  • Monitor reaction pH to avoid sulfonamide hydrolysis.
  • Optimize stoichiometry to minimize byproducts (e.g., di-substituted piperazines).

Q. Q3. How should researchers characterize the compound’s physicochemical properties?

  • Solubility : Determine in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl, H2O2).
  • LogP : Measure using shake-flask method or predict via computational tools (e.g., MarvinSketch) .

Advanced Research Questions

Q. Q4. How can structural analogs resolve contradictions in receptor affinity data?

Conflicting binding data (e.g., varying 5-HT1A vs. D2 receptor affinities) arise from substituent positioning . For example:

Analog Structure5-HT1A Ki (nM)D2 Ki (nM)
4-Fluorophenyl1.2 ± 0.345 ± 6
3-Chlorophenyl8.7 ± 1.112 ± 2
Solution : Systematically replace the 4-fluorophenyl group with halogenated or methoxy-substituted aryl rings and reassess via competitive binding assays .

Q. Q5. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Alzheimer’s Disease : Use transgenic mice (e.g., APP/PS1) to assess cognitive improvement via Morris water maze .
  • Imaging : Label with <sup>18</sup>F for PET imaging (e.g., quantify 5-HT1A receptor density in hippocampal regions) .
  • Metabolism : Perform hepatic microsomal assays to identify cytochrome P450-mediated degradation pathways.

Q. Q6. How can contradictory cytotoxicity data be reconciled across cell lines?

Discrepancies in IC50 values (e.g., HeLa vs. SH-SY5Y cells) may stem from cell-specific efflux pumps or metabolic activation . Approach :

  • Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects.
  • Use LC-MS/MS to quantify intracellular drug levels and active metabolites .

Q. Q7. What computational strategies predict off-target interactions?

  • Pharmacophore modeling : Map electrostatic/hydrophobic features against databases like ChEMBL.
  • Machine learning : Train models on known benzamide-protein interactions to prioritize in vitro testing .

Q. Q8. How do reaction conditions impact scalability for preclinical studies?

  • Temperature : Maintain <50°C during sulfonylation to prevent piperazine ring decomposition.
  • Catalysts : Substitute homogeneous catalysts (e.g., H2SO4) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recycling .

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